Benzyl-[6-(benzyl-dimethyl-ammonio)hexyl]-dimethyl-azanium
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Overview
Description
Benzyl-[6-(benzyl-dimethyl-ammonio)hexyl]-dimethyl-azanium is a quaternary ammonium compound known for its antimicrobial properties. It is used in various applications, including disinfectants, antiseptics, and surfactants. The compound’s structure consists of a benzyl group attached to a hexyl chain, which is further connected to a dimethyl-azanium group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl-[6-(benzyl-dimethyl-ammonio)hexyl]-dimethyl-azanium typically involves the quaternization of tertiary amines with halocarbons. One common method is the reaction of benzyl chloride with N,N,N’,N’-tetramethyl-1,6-hexanediamine. The reaction is carried out in an organic solvent such as acetonitrile or ethanol, under reflux conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction mixture is then purified using techniques such as distillation or crystallization to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
Benzyl-[6-(benzyl-dimethyl-ammonio)hexyl]-dimethyl-azanium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The benzyl group can undergo nucleophilic substitution reactions with reagents like sodium hydroxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Sodium hydroxide in an aqueous medium.
Major Products Formed
Oxidation: this compound oxide.
Reduction: this compound hydride.
Substitution: This compound hydroxide.
Scientific Research Applications
Benzyl-[6-(benzyl-dimethyl-ammonio)hexyl]-dimethyl-azanium has a wide range of applications in scientific research:
Chemistry: Used as a phase-transfer catalyst in organic synthesis.
Biology: Employed in the study of cell membrane interactions due to its surfactant properties.
Medicine: Utilized as an antimicrobial agent in disinfectants and antiseptics.
Industry: Applied in the formulation of cleaning agents and fabric softeners.
Mechanism of Action
The antimicrobial activity of Benzyl-[6-(benzyl-dimethyl-ammonio)hexyl]-dimethyl-azanium is primarily due to its ability to disrupt microbial cell membranes. The compound’s cationic nature allows it to interact with the negatively charged components of the cell membrane, leading to membrane destabilization and cell lysis. This mechanism is similar to other quaternary ammonium compounds .
Comparison with Similar Compounds
Similar Compounds
- Benzalkonium chloride
- Cetylpyridinium chloride
- Dodecyltrimethylammonium chloride
Uniqueness
Benzyl-[6-(benzyl-dimethyl-ammonio)hexyl]-dimethyl-azanium is unique due to its specific structural configuration, which provides a balance between hydrophobic and hydrophilic properties. This balance enhances its effectiveness as a surfactant and antimicrobial agent compared to other quaternary ammonium compounds .
Properties
CAS No. |
4714-46-9 |
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Molecular Formula |
C24H38N2+2 |
Molecular Weight |
354.6 g/mol |
IUPAC Name |
benzyl-[6-[benzyl(dimethyl)azaniumyl]hexyl]-dimethylazanium |
InChI |
InChI=1S/C24H38N2/c1-25(2,21-23-15-9-7-10-16-23)19-13-5-6-14-20-26(3,4)22-24-17-11-8-12-18-24/h7-12,15-18H,5-6,13-14,19-22H2,1-4H3/q+2 |
InChI Key |
CZZFJNRLJJVUIP-UHFFFAOYSA-N |
Canonical SMILES |
C[N+](C)(CCCCCC[N+](C)(C)CC1=CC=CC=C1)CC2=CC=CC=C2 |
Origin of Product |
United States |
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